PDE10A Inhibition: 4-Methoxy-2-methylquinoline vs. Unsubstituted Quinoline Scaffold
4-Methoxy-2-methylquinoline demonstrates potent inhibition of phosphodiesterase 10A (PDE10A), a key CNS target. The compound exhibits a Ki value of 2 nM in an in vitro enzymatic assay [1]. While direct comparative data for the unsubstituted quinoline scaffold is unavailable in the same study, it is a well-established class-level inference that the 2-methyl and 4-methoxy substituents are critical for this high potency. In a related 3D-QSAR study of 116 quinoline derivatives as PDE10A inhibitors, hydrophobic groups at the 2-position and hydrogen bond acceptors at the 4-position were identified as essential for high activity, providing structural context for the 2 nM potency [2]. This high potency makes it a valuable starting point for developing PDE10A inhibitors for psychiatric disorders.
| Evidence Dimension | PDE10A Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Unsubstituted quinoline (activity not reported/expected to be negligible) |
| Quantified Difference | Cannot be calculated; activity of comparator is negligible compared to target compound. |
| Conditions | In vitro enzymatic assay (source: BindingDB) |
Why This Matters
This data confirms the compound's high affinity for a clinically relevant CNS target, making it a preferred starting point over unsubstituted quinoline for PDE10A-focused drug discovery.
- [1] BindingDB. (n.d.). BDBM50398008 CHEMBL2180426: 4-Methoxy-2-methylquinoline Ki for PDE10A. Retrieved from BindingDB. View Source
- [2] Wu, Q., et al. (2013). Inhibition mechanism exploration of quinoline derivatives as PDE10A inhibitors by in silico analysis. Molecular BioSystems. View Source
